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Executive Summary

PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subitilisin/Kexin type 9
(PCSK?9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This document
provides a comprehensive overview of the target validation studies for PF-06815345, detailing
its mechanism of action, summarizing key quantitative data from preclinical studies, and
outlining the experimental protocols used in its evaluation. The development of PF-06815345
reached Phase 1 clinical trials before being discontinued for strategic reasons unrelated to
safety or efficacy. The data presented herein underscores the scientific basis for its
development as a potential oral therapy for hypercholesterolemia.

Introduction to PCSK9 as a Therapeutic Target

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK?9) is a serine protease that plays a critical
role in cholesterol homeostasis. It is primarily synthesized in the liver and secreted into the
plasma. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A)
domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This
binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs
available to clear circulating LDL-C from the bloodstream. By inhibiting PCSK9, the recycling of
LDLR to the hepatocyte surface is enhanced, leading to increased clearance of LDL-C and a
reduction in plasma LDL-C levels. The validation of PCSK9 as a therapeutic target is well-
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established, with monoclonal antibodies against PCSK9 demonstrating significant efficacy in
lowering LDL-C and reducing cardiovascular events.

Mechanism of Action of PF-06815345

PF-06815345 is an orally active, potent small molecule designed to inhibit the activity of
PCSKO. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors
like PF-06815345 can be designed to interfere with PCSK9 function through various
mechanisms, such as disrupting the interaction between PCSK9 and the LDLR or inhibiting the
autocatalytic processing of PCSK9 required for its maturation and secretion. The primary
mechanism of PF-06815345 is the inhibition of the PCSK9-LDLR interaction.

Signaling Pathway of PCSK9-Mediated LDLR
Degradation

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of its
inhibition.
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Caption: PCSK9 pathway and inhibition by PF-06815345.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical studies of

PF-06815345.

Table 1: In Vitro Activity of PF-06815345

Circulating
PCSK9
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Assay Type Parameter Value Reference
Cell-Free PCSK9
o IC50 13.4 uM [1]
Inhibition
Cell-Based PCSK9 ] ]
) IC50 Not Publicly Available -
Secretion (HepG2)
LDL-C Uptake ] ]
EC50 Not Publicly Available -
(HepG2)
Binding Affinity to ] )
KD Not Publicly Available -

PCSK9 (e.g., SPR)

Table 2: In Vivo Efficacy of PF-06815345

Dosing

Animal Model . Endpoint Result Reference
Regimen
Humanized 500 mg/kg, Plasma PCSK9
. _ 72% [1]
PCSK9 Mouse single oral dose Reduction at 4h
Humanized ) ] Not Publicly
Various LDL-C Reduction ) -
PCSK9 Mouse Available

Table 3: Pharmacokinetic Profile of PF-06815345 (from Clinical Trial NCT02654899)

Parameter

Value

Cmax (Maximum Plasma Concentration)

Data not publicly available

Tmax (Time to Cmax)

Data not publicly available

AUC (Area Under the Curve)

Data not publicly available

Half-life (t1/2)

Data not publicly available

Note: The Phase 1 clinical trial (NCT02654899) was a single-dose study in healthy subjects to

evaluate safety, tolerability, and pharmacokinetics. The trial was discontinued for strategic
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business reasons, and the detailed pharmacokinetic data has not been publicly released.

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of PF-06815345
are provided below. Where specific protocols for PF-06815345 are not publicly available,
representative protocols for similar PCSK9 inhibitors are described.

In Vitro PCSKO9 Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of PF-06815345 on the activity of PCSK9. A
common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
assay that measures the binding of PCSK9 to the LDLR.

Representative Protocol (TR-FRET):

e Reagents: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain tagged
with a donor fluorophore (e.g., Europium cryptate), and a PCSK9-binding antibody fragment
(Fab) labeled with an acceptor fluorophore (e.g., d2).

e Procedure:
o The assay is performed in a low-volume 384-well plate.
o Adilution series of PF-06815345 is prepared in an appropriate assay buffer.
o The test compound or vehicle control is incubated with recombinant human PCSK9.

o The fluorophore-labeled LDLR-EGF-A domain and the labeled anti-PCSK9 Fab are added
to the wells.

o The plate is incubated at room temperature to allow for binding to reach equilibrium.

o The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of
337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

o Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value
is determined by fitting the dose-response curve using a four-parameter logistic equation.
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Cellular LDL-C Uptake Assay

Objective: To assess the functional consequence of PCSK9 inhibition by PF-06815345 on the
ability of liver cells to take up LDL-C.

Representative Protocol (HepG2 Cells):

o Cell Culture: Human hepatoma (HepGZ2) cells are cultured in a suitable medium (e.qg.,
DMEM) supplemented with fetal bovine serum (FBS).

e Procedure:
o HepG2 cells are seeded in 96-well plates and allowed to adhere.
o The cells are then serum-starved to upregulate LDLR expression.

o Cells are treated with a dilution series of PF-06815345 in the presence of a fixed
concentration of recombinant human PCSK9.

o Fluorescently labeled LDL-C (e.g., Dil-LDL) is added to the wells.
o After incubation, the cells are washed to remove unbound Dil-LDL.

o The fluorescence intensity, corresponding to the amount of internalized LDL-C, is
measured using a fluorescence plate reader.

» Data Analysis: The EC50 value, representing the concentration of PF-06815345 that results
in a 50% increase in LDL-C uptake, is calculated from the dose-response curve.

In Vivo Efficacy in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of orally administered PF-06815345 in reducing
plasma PCSK9 and LDL-C levels.

Representative Protocol:

« Animal Model: Transgenic mice expressing human PCSK9 are used. These models are often
maintained on a high-fat diet to induce a more human-like lipid profile.
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e Procedure:

o Mice are randomized into treatment groups (vehicle control and different doses of PF-
06815345).

o PF-06815345 is formulated for oral gavage and administered as a single dose or in a
multiple-dosing regimen.

o Blood samples are collected at various time points post-dosing.

o Plasma is isolated for the measurement of human PCSKO levels (using a specific ELISA)
and LDL-C concentrations (using an enzymatic assay).

o Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated

for each treatment group relative to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the target validation of a PCSK9
inhibitor like PF-06815345.

In Vitro Assay Workflow
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Caption: A typical in vitro assay workflow for a PCSK9 inhibitor.

In Vivo Study Workflow
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Caption: Workflow for in vivo efficacy studies of PF-06815345.
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Conclusion

The preclinical data for PF-06815345 provide strong validation for its mechanism of action as a
potent inhibitor of PCSK9. The in vitro studies demonstrate direct inhibition of PCSK9, and the
in vivo studies in a relevant animal model confirm its ability to reduce plasma PCSK9 levels
following oral administration. Although the clinical development of PF-06815345 was
discontinued for strategic reasons, the target validation studies laid a solid foundation for the
continued exploration of small molecule inhibitors of PCSK9 as a promising therapeutic
approach for the management of hypercholesterolemia. The detailed experimental protocols
and workflows presented in this guide offer valuable insights for researchers and drug
development professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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